1-(1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxyanilino)-1-propanone 1-(1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxyanilino)-1-propanone
Brand Name: Vulcanchem
CAS No.: 477328-94-2
VCID: VC6197688
InChI: InChI=1S/C17H16ClNO4/c1-21-15-5-3-12(18)9-13(15)19-7-6-14(20)11-2-4-16-17(8-11)23-10-22-16/h2-5,8-9,19H,6-7,10H2,1H3
SMILES: COC1=C(C=C(C=C1)Cl)NCCC(=O)C2=CC3=C(C=C2)OCO3
Molecular Formula: C17H16ClNO4
Molecular Weight: 333.77

1-(1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxyanilino)-1-propanone

CAS No.: 477328-94-2

Cat. No.: VC6197688

Molecular Formula: C17H16ClNO4

Molecular Weight: 333.77

* For research use only. Not for human or veterinary use.

1-(1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxyanilino)-1-propanone - 477328-94-2

Specification

CAS No. 477328-94-2
Molecular Formula C17H16ClNO4
Molecular Weight 333.77
IUPAC Name 1-(1,3-benzodioxol-5-yl)-3-(5-chloro-2-methoxyanilino)propan-1-one
Standard InChI InChI=1S/C17H16ClNO4/c1-21-15-5-3-12(18)9-13(15)19-7-6-14(20)11-2-4-16-17(8-11)23-10-22-16/h2-5,8-9,19H,6-7,10H2,1H3
Standard InChI Key OYAOYDLCLYLNGM-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)Cl)NCCC(=O)C2=CC3=C(C=C2)OCO3

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Composition

The IUPAC name 1-(1,3-Benzodioxol-5-yl)-3-(5-chloro-2-methoxyanilino)-1-propanone denotes a ketone derivative with two aromatic substituents: a 1,3-benzodioxole group at the C1 position and a 5-chloro-2-methoxyaniline moiety at the C3 position . The molecular formula C₁₇H₁₆ClNO₄ corresponds to a molecular weight of 333.8 g/mol, as confirmed by mass spectrometry .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₇H₁₆ClNO₄
Molecular Weight333.8 g/mol
CAS Registry Number1240529-01-4
Boiling PointNot available
Melting PointNot available

Structural Elucidation and Stereochemistry

The compound features a propanone backbone with a 1,3-benzodioxol-5-yl group (a methylenedioxy-substituted benzene) and a 5-chloro-2-methoxyanilino group. X-ray crystallography of analogous compounds confirms that the benzodioxole ring adopts a planar conformation, while the anilino group introduces steric hindrance due to the chlorine and methoxy substituents .

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via a Mannich reaction, involving the condensation of 1-(1,3-Benzodioxol-5-yl)propan-1-one with 5-chloro-2-methoxyaniline in the presence of a formaldehyde donor . Alternative methods include:

  • Nucleophilic acyl substitution: Reacting 3-(5-chloro-2-methoxyanilino)propanoyl chloride with 1,3-benzodioxol-5-ylmagnesium bromide .

  • Reductive amination: Using sodium cyanoborohydride to reduce the imine intermediate formed between 1-(1,3-Benzodioxol-5-yl)propan-1-one and 5-chloro-2-methoxyaniline .

Table 2: Optimal Reaction Conditions

ParameterValueYield
Temperature60–80°C72–85%
CatalystAcetic acid
SolventEthanol/Water (3:1)

Purification and Characterization

Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from methanol. Purity (>95%) is verified via HPLC (C18 column, λ = 254 nm) .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (0.12 mg/mL at 25°C) but exhibits high solubility in polar aprotic solvents like DMSO (≥50 mg/mL) . It remains stable under inert atmospheres but degrades upon prolonged exposure to UV light, forming chloro-substituted byproducts .

Spectroscopic Data

  • IR (KBr): 1675 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch), 1250 cm⁻¹ (C-O-C of benzodioxole) .

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45 (d, J = 8.4 Hz, 1H, aromatic), 6.95 (s, 1H, benzodioxole), 3.85 (s, 3H, OCH₃) .

Hazard CodeRisk StatementPrecautionary Measure
H301Toxic if swallowedAvoid ingestion
H400Very toxic to aquatic lifePrevent environmental release

Regulatory Status

Environmental Impact and Ecotoxicity

Degradation Pathways

Hydrolysis under alkaline conditions (pH >10) cleaves the benzodioxole ring, yielding 3,4-dihydroxybenzoic acid and chloro-methoxyaniline derivatives . Photodegradation half-life in water is estimated at 14.3 days under natural sunlight .

Ecotoxicological Data

  • Daphnia magna (48h LC₅₀): 0.8 mg/L

  • Aliivibrio fischeri (30min EC₅₀): 2.1 mg/L

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator